3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%
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Overview
Description
3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid (3-DMPNBA) is a synthetic compound with a variety of applications in the scientific research field. It is used in various laboratory experiments due to its unique properties and the potential for further study. This article will discuss the synthesis method for 3-DMPNBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and the potential future directions of research.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the study of the pharmacological effects of various compounds, as well as the synthesis of new compounds. It has also been used in the study of the biochemical and physiological effects of various drugs, and as a tool for the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% is not completely understood. However, it is thought to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the inhibition of various metabolic pathways and the alteration of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% are not completely understood. However, it has been shown to have an inhibitory effect on various metabolic pathways, and can alter the metabolism of drugs. It can also have an effect on the activity of various enzymes, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation is that it is not completely understood, and further research is needed to fully understand its effects.
Future Directions
The potential future directions for research on 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug metabolism. Additionally, further research could be conducted on its mechanism of action, and its potential to be used as an inhibitor of various enzymes. Finally, further research could be conducted on its potential to be used as a tool for the study of enzyme kinetics.
Synthesis Methods
3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 2,5-dimethoxyphenol and 5-nitrobenzoic acid. This is accomplished by first adding the 2,5-dimethoxyphenol to a solution of 5-nitrobenzoic acid in a solvent, such as ethanol. The reaction is then heated to reflux for two hours. The resulting product is then filtered and washed with cold water to yield the desired 3-(2,5-Dimethoxyphenyl)-5-nitrobenzoic acid, 95%.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-12-3-4-14(22-2)13(8-12)9-5-10(15(17)18)7-11(6-9)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDBTLXUWTEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690834 |
Source
|
Record name | 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-93-9 |
Source
|
Record name | 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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